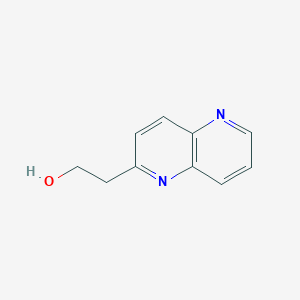
2-(1,5-Naphthyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Naphthyridin-2-yl)ethanol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a naphthyridine ring fused with an ethanol group, making it a versatile compound for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Naphthyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,5-naphthyridine with ethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another method involves the reduction of 2-(1,5-Naphthyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcoholic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other green chemistry approaches are often employed to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,5-Naphthyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 2-(1,5-Naphthyridin-2-yl)acetaldehyde or 2-(1,5-Naphthyridin-2-yl)acetic acid.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: 2-(1,5-Naphthyridin-2-yl)acetaldehyde, 2-(1,5-Naphthyridin-2-yl)acetic acid.
Reduction: Dihydro-2-(1,5-Naphthyridin-2-yl)ethanol.
Substitution: 2-(1,5-Naphthyridin-2-yl)ethyl halides, 2-(1,5-Naphthyridin-2-yl)ethylamines.
Wissenschaftliche Forschungsanwendungen
2-(1,5-Naphthyridin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1,5-Naphthyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The naphthyridine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The ethanol group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,5-Naphthyridin-4-yl)ethanol: Similar structure but with the ethanol group attached to the 4-position of the naphthyridine ring.
2-(1,8-Naphthyridin-2-yl)ethanol: Similar structure but with the naphthyridine ring in a different isomeric form.
2-(Quinolin-2-yl)ethanol: Similar structure but with a quinoline ring instead of a naphthyridine ring.
Uniqueness
2-(1,5-Naphthyridin-2-yl)ethanol is unique due to its specific arrangement of the naphthyridine ring and ethanol group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(1,5-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10N2O/c13-7-5-8-3-4-9-10(12-8)2-1-6-11-9/h1-4,6,13H,5,7H2 |
InChI-Schlüssel |
YWZRBHVBDOSBPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)CCO)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



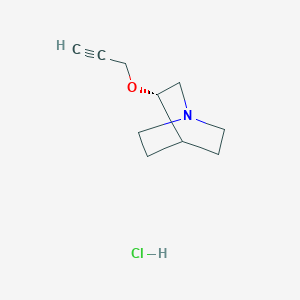
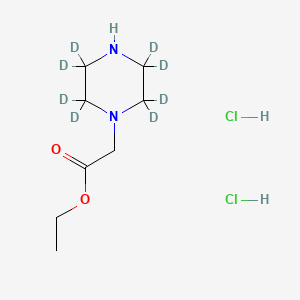
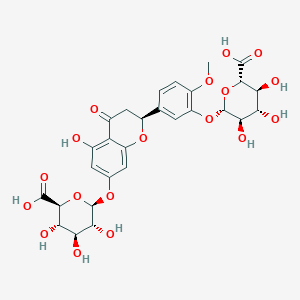
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
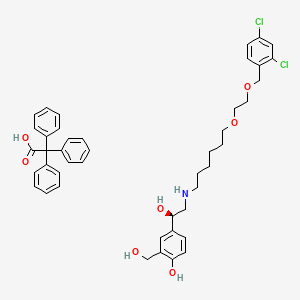
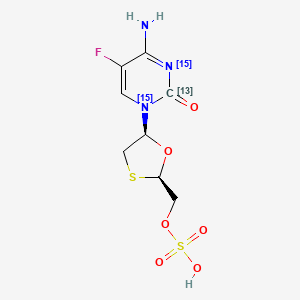
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
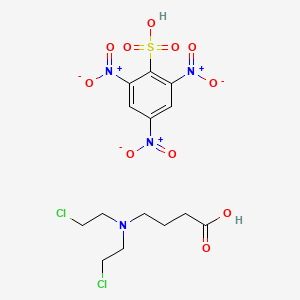
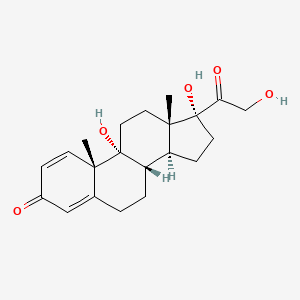
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

